molecular formula C6H3FIN3 B6589741 1-azido-2-fluoro-4-iodobenzene CAS No. 945559-14-8

1-azido-2-fluoro-4-iodobenzene

Cat. No.: B6589741
CAS No.: 945559-14-8
M. Wt: 263
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Description

1-Azido-2-fluoro-4-iodobenzene is a versatile synthetic building block designed for advanced research applications. This compound features two highly reactive functional groups—an azide and an iodine atom—on a fluorinated aromatic ring, making it a valuable substrate for sequential conjugation and metal-catalyzed cross-coupling reactions. The azide group is ideally suited for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," enabling the facile formation of triazole linkages for bioconjugation, polymer chemistry, and materials science. Simultaneously, the iodine substituent readily participates in key transformations such as Sonogashira, Suzuki, and Heck couplings, allowing for extensive structural diversification of the aromatic core. The presence of an ortho-fluorine atom can further modulate the electronic properties of the ring and offer an additional handle for nucleophilic aromatic substitution. This unique combination of reactive sites within a single molecule provides researchers with a powerful tool for constructing complex molecular architectures, developing chemical probes, and creating novel functional materials. The compound must be handled with appropriate safety precautions, including the use of personal protective equipment, as organic azides can be thermally unstable and shock-sensitive. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

945559-14-8

Molecular Formula

C6H3FIN3

Molecular Weight

263

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-azido-2-fluoro-4-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Azidation: The substitution of a hydrogen atom with an azido group.

For example, 4-bromo-2-fluoro-1-iodobenzene can be used as a starting material. The azidation step can be carried out using sodium azide in the presence of a suitable solvent and catalyst.

Chemical Reactions Analysis

1-Azido-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The iodo group can be involved in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings.

    Reduction Reactions: The azido group can be reduced to an amine under suitable conditions.

Common reagents used in these reactions include palladium catalysts, sodium azide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azido-2-fluoro-4-iodobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with unique properties.

    Medicinal Chemistry: It may be explored for its potential biological activities and as a building block for drug development.

Mechanism of Action

The mechanism of action of 1-azido-2-fluoro-4-iodobenzene in chemical reactions involves the reactivity of its functional groups:

    Azido Group: The azido group can undergo cycloaddition reactions, forming triazoles.

    Iodo Group: The iodo group can participate in oxidative addition reactions, facilitating cross-coupling processes.

These reactions often involve the formation of reactive intermediates, such as radicals or metal complexes, which then proceed to form the final products.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 1-azido-2-fluoro-4-iodobenzene with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility Key Features
This compound C₆H₃FN₃I 263.01 (calc.) Not reported Not reported Likely organic solvents Azide reactivity, iodine for coupling
2-Chloro-1-fluoro-4-iodobenzene C₆H₃ClFI 256.44 94–95 (15 mmHg) Not reported Slightly in water Chlorine substituent, high purity (>98%)
1-Fluoro-4-iodobenzene C₆H₄FI 222.00 Not reported Not reported Organic solvents Simpler structure, lacks azide
1-Azido-2,4-difluorobenzene C₆H₃F₂N₃ 155.10 Not reported Not reported Organic solvents Azide + dual fluorine, no iodine
4-Iodobenzoic acid C₇H₅IO₂ 248.02 270–273 Not reported Aqueous basic solutions Carboxylic acid group, high mp

Key Observations :

  • The azide group in this compound introduces reactivity absent in chloro- or iodo-only analogs.
  • Iodine’s heavy atom effect may stabilize the compound but also increase molecular weight compared to non-iodinated analogs (e.g., 1-azido-2,4-difluorobenzene).
  • Melting points for iodinated aromatics vary widely; 4-iodobenzoic acid’s high mp (270–273°C) reflects strong intermolecular hydrogen bonding, absent in the target compound .

Q & A

Q. What are the recommended methods for synthesizing 1-azido-2-fluoro-4-iodobenzene, and what factors influence reaction yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or diazotization reactions. A modified procedure derived from iodobenzene derivatives (e.g., o-fluoroiodobenzene) involves:

Reacting 2-fluoro-4-iodoaniline with sodium nitrite and azide donors (e.g., NaN₃) under acidic conditions.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the azide product .
Key Factors Affecting Yield:

  • Temperature control (avoiding exothermic decomposition of azides).
  • Purity of starting materials (e.g., 4-iodoaniline derivatives listed in with 95% purity).
  • Solvent choice (DMF or acetonitrile for polar intermediates) .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy:
    • 19F NMR^{19}\text{F NMR}: A singlet near -110 ppm (fluoro substituent).
    • 1H NMR^{1}\text{H NMR}: Aromatic protons show splitting patterns dependent on substituent positions.
  • Mass Spectrometry (MS):
    • ESI-MS or EI-MS to confirm molecular ion peaks (expected m/z ≈ 289 for C₆H₃FIN₃).
  • X-ray Crystallography:
    • For unambiguous confirmation, as demonstrated in iodobenzene sulfonamides () .

Q. What are the key safety considerations when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Gloves, lab coat, and safety goggles (mandatory due to azide explosivity and iodine toxicity) .
  • Storage:
    • Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption.
  • Waste Disposal:
    • Segregate azide-containing waste and consult institutional hazardous waste protocols .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects:
    • The electron-withdrawing fluoro and iodo groups activate the benzene ring toward electrophilic substitution but deactivate it toward nucleophilic attacks.
    • Iodo substituents facilitate Suzuki-Miyaura couplings (e.g., with aryl boronic acids) under Pd catalysis .
  • Steric Effects:
    • The ortho-fluoro group may hinder access to the azide, requiring optimized ligands (e.g., bulky phosphines) .
      Experimental Design:
  • Compare coupling efficiency with/without fluoro substituents using kinetic studies (e.g., GC-MS monitoring) .

Q. What methodologies can resolve contradictions in reported reaction yields for azide-alkyne cycloadditions involving this compound?

Methodological Answer:

  • Controlled Variable Testing:

    VariableExample ConditionsImpact on Yield
    CatalystCu(I) vs. Ru-based systems10–90% variance
    SolventDMF (polar) vs. THF (apolar)±15% yield
    TemperatureRT vs. 60°C±20% yield
  • Data Analysis:

    • Use DOE (Design of Experiments) to identify statistically significant factors .
    • Cross-reference purity data of starting materials (e.g., lists 95–99% purity for iodobenzene derivatives) .

Q. How can photoactivation of the azido group be utilized in site-specific protein labeling, and what analytical techniques confirm modification sites?

Methodological Answer:

  • Photoactivation Protocol:
    • Irradiate the compound at 365 nm to generate nitrene intermediates for covalent bonding with nucleophilic residues (e.g., cysteine, lysine) .
    • Quench unreacted azides with phosphines (e.g., TCEP) to prevent non-specific labeling.
  • Analytical Validation:
    • Proteolysis & Sequencing:
  • Digest labeled proteins with Staphylococcus aureus V8 protease.
  • Sequence CNBr-cleaved peptides via Edman degradation or LC-MS/MS to identify modified residues (e.g., identified 20+ modified sites in opsin) .

Q. Tables for Data Comparison

Q. Table 1: Synthesis Conditions for Azido-Iodobenzene Derivatives

Starting MaterialCatalystSolventTemp (°C)Yield (%)Reference
2-Fluoro-4-iodoanilineNaN₃, H₂SO₄H₂O0–565
4-IodoanisoleCuI, K₃PO₄DMF15078

Q. Table 2: Key Spectroscopic Data

TechniqueExpected SignalReference Compound
19F NMR^{19}\text{F NMR}δ -110 ppm (singlet)
IR2100 cm⁻¹ (azide stretch)

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